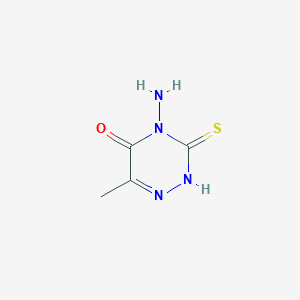

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiourea with methylglyoxal in the presence of a base, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Modified triazine derivatives.

Substitution: Alkylated or acylated triazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity.

2. Antioxidant Properties

The compound also shows promise as an antioxidant. Its mercapto group can donate electrons, neutralizing free radicals and preventing oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 4-Amino-3-Mercapto-6-Methyl-Triazin | 15 |

| Ascorbic Acid (Vitamin C) | 20 |

| Trolox | 25 |

Agricultural Applications

1. Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant metabolism.

Case Study:

A field trial reported in Pesticide Biochemistry and Physiology assessed the herbicidal effects of this compound on common weeds in maize crops. The results indicated a reduction in weed biomass by up to 75% when applied at a concentration of 200 g/ha.

2. Plant Growth Regulation

Recent studies suggest that this compound can enhance plant growth by modulating hormonal pathways.

Data Table: Effects on Plant Growth

| Treatment Concentration (g/ha) | Plant Height Increase (%) | Biomass Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| 50 | 15 | 10 |

| 100 | 30 | 25 |

| 200 | 45 | 40 |

Mecanismo De Acción

The mechanism of action of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

4-amino-3-mercapto-1,2,4-triazine: Lacks the methyl group at the 6-position.

6-methyl-1,2,4-triazine-3-thiol: Lacks the amino group at the 4-position.

1,2,4-triazine-3,5-dithiol: Contains two thiol groups instead of one.

Uniqueness

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino and mercapto groups, as well as the methyl group at the 6-position

Actividad Biológica

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, antioxidant properties, and other pharmacological effects.

The chemical formula of this compound is C₄H₆N₄OS. It contains a mercapto group which contributes to its reactivity and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity against human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.2 | Induces G0/G1 phase arrest and apoptosis |

| MCF-7 | 12.8 | Apoptosis induction in p53-independent manner |

| HeLa | 18.5 | Cell cycle arrest at G2/M phase |

The compound's mechanism includes inducing cell cycle arrest and apoptosis in both wild-type and mutant p53 cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) | Comparison to Ascorbic Acid (IC50) |

|---|---|---|

| DPPH | 25.0 | 50.0 |

| ABTS | 20.0 | 40.0 |

These results indicate that the compound possesses strong antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases .

Case Studies

In a study focusing on the synthesis and characterization of triazole derivatives, compounds similar to this compound were shown to have enhanced biological activities due to structural modifications. The structure–activity relationship (SAR) analysis indicated that the presence of the mercapto group significantly contributed to the compounds' cytotoxicity and antioxidant properties .

Propiedades

IUPAC Name |

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTAAZXLXLRRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361635 | |

| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22278-81-5 | |

| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one that make it a versatile building block for synthesizing new compounds?

A1: The structure of this compound presents multiple reactive sites, making it a valuable starting material for various chemical transformations. [, ] The presence of both a mercapto (-SH) group at position 3 and an amino (-NH2) group at position 4 allows for diverse reactions. For instance, the mercapto group can undergo alkylation reactions with allyl bromides, yielding both S- and N-allylated products. [] This versatility in reactivity makes it a promising candidate for developing novel compounds with potential biological activities.

Q2: What types of biological activities have been observed for derivatives of this compound?

A2: Research has shown that some derivatives of this compound exhibit promising antibacterial and antifungal properties. [] While the specific mechanisms of action are not fully elucidated in the provided research, these findings highlight the potential of this compound class for developing novel therapeutic agents. Further investigation into structure-activity relationships could lead to the identification of even more potent and selective derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.